8-Chloro-2'-o-methyladenosine
Description
Overview of Nucleoside Analogues in Chemical Biology and Therapeutic Development
Nucleoside analogues are a cornerstone of medicinal chemistry and chemical biology, with a rich history in the development of therapeutic agents. nih.gov These compounds are structural mimics of natural purine (B94841) or pyrimidine (B1678525) nucleosides, the essential building blocks of DNA and RNA. nih.govresearchgate.net By virtue of this structural similarity, nucleoside analogues can be recognized by cellular enzymes and incorporated into vital biological pathways. researchgate.net
Once inside a cell, they are often phosphorylated to their active mono-, di-, and triphosphate forms. These active forms can then interfere with the synthesis of nucleic acids (DNA and RNA) by acting as chain terminators or inhibitors of key enzymes like polymerases and ribonucleotide reductase. researchgate.net This disruption of nucleic acid metabolism is the basis for their widespread use as anticancer and antiviral drugs. mdpi.com Indeed, many clinically successful drugs, such as gemcitabine (B846) for cancer and acyclovir (B1169) for viral infections, belong to this class. mdpi.comresearchgate.net The development of new nucleoside analogues continues to be a major focus of research, aiming to overcome challenges like drug resistance and to improve efficacy and safety profiles. researchgate.net
Historical Context of Halogenated and O-Methylated Adenosine (B11128) Derivatives
The strategic modification of natural nucleosides has been a fruitful area of research for decades. The introduction of different chemical groups at various positions on the purine base and the sugar moiety can dramatically alter the compound's biological activity, selectivity, and metabolic stability.
Halogenated Adenosine Derivatives: The addition of halogen atoms (fluorine, chlorine, bromine, iodine) to the purine ring of adenosine has been a common strategy to create analogues with novel properties. Halogenation, particularly at the C2, C6, or C8 positions, can influence the molecule's conformation, electron distribution, and ability to interact with biological targets like receptors and enzymes. For instance, the synthesis of 2-chloro and 2-bromo-2'-deoxyadenosine (B1615966) demonstrated potent cytotoxic effects on various cancer cell lines, validating the therapeutic potential of halogenation. nih.gov Research into halogenated derivatives has led to the development of important drugs, such as Cladribine (2-chloro-2'-deoxyadenosine) and Clofarabine, which are used in cancer therapy. medchemexpress.com
O-Methylated Adenosine Derivatives: The methylation of the ribose sugar, particularly at the 2'-hydroxyl (OH) group to form a 2'-O-methyl (2'-OMe) ether, is another historically significant modification. This alteration is found in naturally occurring RNA molecules and is known to enhance the metabolic stability of oligonucleotides by making them resistant to degradation by cellular nucleases. nih.gov The 2'-OMe modification was a key development in the "second generation" of antisense oligonucleotide therapies, as it improved both the durability and the binding affinity of these therapeutic molecules to their target RNA. biosearchtech.com The synthesis of 2'-O-methylated ribonucleosides has been a focus since the 1990s, with various methods developed to achieve this modification efficiently for incorporation into therapeutic and research compounds. rsc.orgacs.org
The compound 8-Chloro-2'-O-methyladenosine combines both of these historical modification strategies, suggesting a rationale aimed at creating a stable and potent biologically active agent.
Significance of Investigating Modified Purine Nucleosides in Preclinical Research
The investigation of modified purine nucleosides like this compound holds significant value in preclinical research for several reasons. Purine metabolism is central to cell growth, proliferation, and energy homeostasis, making it an attractive target for therapeutic intervention, especially in oncology.
Preclinical studies on modified purine nucleosides aim to:
Identify Novel Anticancer Agents: By interfering with DNA and RNA synthesis, these compounds can selectively kill rapidly dividing cancer cells. Studies on 8-chloroadenosine, a related compound, have shown it to be effective against malignancies like mantle cell lymphoma and T-lymphoblastic leukemia by depleting cellular energy and inhibiting nucleic acid synthesis. nih.govnih.gov
Explore New Mechanisms of Action: Research into how these analogues exert their effects can uncover novel biological pathways and therapeutic targets. For example, this compound is being investigated for its potential to modulate the activity of RNA methyltransferases, enzymes that play a critical role in gene expression and have been implicated in cancer. frontiersin.orgfrontiersin.org
Develop Tools for Chemical Biology: Modified nucleosides serve as valuable chemical probes to study the function of enzymes and cellular pathways. Their specific interactions can help to elucidate complex biological processes. researchgate.net
Research Findings on this compound
Preclinical investigations have begun to outline the biological profile of this compound. Research indicates its potential as an antitumor agent, a characteristic shared by many purine nucleoside analogs. The compound is reported to exert cytotoxic effects against various cancer cell lines, with a particular focus on those derived from lymphoid tissues.
The proposed mechanisms for its activity include interference with the synthesis of nucleic acids and the modulation of signaling pathways that are critical for cell proliferation and apoptosis (programmed cell death). Furthermore, there is evidence to suggest that this compound may interact with and modulate the function of methyltransferases and other RNA-binding proteins, which could have downstream effects on gene expression.
While detailed, publicly available quantitative data from dose-response studies are limited, the existing research provides a qualitative foundation for its biological effects.
Table 1: Summary of Preclinical Research Findings for this compound
| Research Area | Finding |
|---|---|
| Primary Biological Role | Antitumor Agent |
| Mechanism of Action | Interference with nucleic acid synthesis; Modulation of cell proliferation and apoptosis signaling pathways. |
| Potential Molecular Targets | Methyltransferases, RNA-Binding Proteins. |
| Therapeutic Application | Lead compound for developing new anticancer therapies; Template for synthesizing other nucleoside analogs. |
| Research Application | Tool for studying RNA modifications and their role in gene regulation. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
634207-55-9 |
|---|---|
Molecular Formula |
C11H14ClN5O4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H14ClN5O4/c1-20-7-6(19)4(2-18)21-10(7)17-9-5(16-11(17)12)8(13)14-3-15-9/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
IXTQMSFHXDXWKT-KQYNXXCUSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Cl)N)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O |
Origin of Product |
United States |
Cellular Metabolism and Biotransformation of 8 Chloro 2 O Methyladenosine
Intracellular Phosphorylation to Active Nucleotide Forms
Upon cellular uptake, 8-Chloroadenosine undergoes a sequential phosphorylation cascade to yield its active mono-, di-, and triphosphate forms. nih.gov This process is essential for the compound's cytotoxic effects. nih.gov
The initial and rate-limiting step in the activation of 8-Chloroadenosine is its conversion to 8-Chloro-adenosine monophosphate (8-Cl-AMP). This reaction is catalyzed primarily by adenosine (B11128) kinase. nih.govnih.gov Studies in cells lacking adenosine kinase have shown a failure to accumulate phosphorylated metabolites of 8-Cl-Ado, rendering them resistant to its effects. nih.gov This confirms the indispensable role of this enzyme in the compound's metabolic activation.
The presence of a 2'-O-methyl group on the ribose moiety, as in 8-Chloro-2'-O-methyladenosine, would likely influence the efficiency of this initial phosphorylation. While adenosine kinase acts on the adenosine nucleoside, modifications to the ribose sugar can affect enzyme-substrate recognition and binding affinity. The steric bulk of the methyl group at the 2' position may hinder the optimal conformation required for catalysis by adenosine kinase, potentially reducing the rate of monophosphorylation compared to the unmodified parent compound.
Following its formation, 8-Cl-AMP is further phosphorylated by cellular kinases to produce 8-Chloro-adenosine diphosphate (B83284) (8-Cl-ADP) and subsequently 8-Chloro-adenosine triphosphate (8-Cl-ATP). nih.govnih.gov The triphosphate form, 8-Cl-ATP, is considered the major cytotoxic metabolite. nih.gov This active metabolite can be incorporated into RNA during transcription, leading to the inhibition of RNA synthesis. ashpublications.org Furthermore, the accumulation of 8-Cl-ATP and 8-Cl-ADP contributes to a significant depletion of the endogenous ATP pool, disrupting cellular energy homeostasis. nih.govnih.govnih.gov
The conversion of a hypothetical this compound monophosphate to its corresponding di- and triphosphate forms would be carried out by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. These enzymes generally exhibit broader substrate specificity than the initial nucleoside kinases. However, the 2'-O-methyl modification could still impact reaction kinetics.
Enzymatic Stability and Potential for Deamination or Other Catabolic Pathways
The metabolic fate of a nucleoside analog is also governed by its susceptibility to catabolic enzymes, which can inactivate the compound. In animal models, 8-Chloroadenosine has been shown to be partially metabolized in plasma to 8-Chloro-inosine and 8-Chloro-adenine. nih.gov The conversion to 8-Chloro-inosine suggests a pathway involving deamination, a common catabolic route for adenosine analogs.
However, the 2'-O-methylation of a nucleoside is well-established to confer significant resistance to enzymatic degradation. wikipedia.org The methyl group at the 2'-hydroxyl position protects the adjacent phosphodiester bonds from cleavage by nucleases. researchgate.netgenelink.com This modification is known to stabilize RNA structures and prevent hydrolysis. wikipedia.org Therefore, it is highly probable that this compound would exhibit greater enzymatic stability and be less susceptible to degradation pathways compared to 8-Chloroadenosine. This enhanced stability could lead to a longer intracellular half-life and more sustained levels of the parent compound available for phosphorylation.
Quantitative Analysis of Intracellular Metabolite Accumulation
The intracellular concentration of 8-Chloroadenosine's phosphorylated metabolites is a key factor in its biological effects. Studies have quantified the accumulation of these metabolites in various cell types.
In a human multiple myeloma cell line, incubation with 10 µM 8-Cl-Ado for 12 hours resulted in the intracellular accumulation of over 400 µM of 8-Cl-ATP. nih.gov In animal studies, peripheral blood mononuclear cells (PBMCs) of mice administered 100 mg/kg of 8-Cl-Ado showed intracellular levels of 1 mM 8-Cl-AMP and 350 µM 8-Cl-ATP after one hour. nih.gov Notably, the monophosphate metabolite often reaches concentrations four- to sevenfold higher than the triphosphate form in these cells. nih.gov The clearance of 8-Cl-ATP from cells is observed to be slow and biphasic. nih.govnih.gov Twenty-four hours after administration, cellular concentrations of 8-Cl-ATP can still be detected at significant levels (e.g., 40 µM). nih.gov
Below are representative data on the accumulation of 8-Chloroadenosine metabolites.
| Metabolite | Intracellular Concentration (µM) |
|---|---|
| 8-Cl-AMP | 1000 |
| 8-Cl-ATP | 350 |
| Metabolite | Peak Concentration (µM) | Time to Peak (Hours) |
|---|---|---|
| 8-Cl-AMP | ~90 | 2 |
| 8-Cl-ATP | 90 | 2 |
Preclinical Pharmacological Research Applications of 8 Chloro 2 O Methyladenosine
Anticancer Activity in In Vitro Cell Line Models
The adenosine (B11128) analog 8-Chloro-adenosine (8-Cl-Ado) has demonstrated significant potential as an anticancer agent across a variety of laboratory-based studies using cancer cell lines. Its primary mechanisms involve the inhibition of DNA and RNA synthesis and the depletion of intracellular energy stores, leading to cell death. patsnap.com
8-Cl-Ado has shown potent cytotoxic and antiproliferative effects in various cancer cell lines derived from hematological malignancies.
In mantle cell lymphoma (MCL), 8-Cl-Ado was evaluated in four distinct cell lines: Granta 519, JeKo, Mino, and SP-53. patsnap.com Continuous exposure to the compound resulted in the promotion of apoptosis in three of the four cell lines. patsnap.com This cell death was highly associated with a significant reduction in intracellular ATP levels, ranging from a 30% to 60% decrease. patsnap.com Concurrently, the cytotoxic metabolite 8-Chloro-adenosine triphosphate (8-Cl-ATP) accumulated within the cells, correlating with the inhibition of global transcription and DNA synthesis. patsnap.comtmc.edu
Studies on the HL-60 promyelocytic leukemia cell line also confirmed its sensitivity to the compound, exhibiting an IC50 (the concentration required to inhibit the growth of 50% of cells) of 1.2 µmol/L. nih.gov In multiple myeloma cell lines, incubation with 8-Cl-Ado led to the time- and concentration-dependent accumulation of 8-Cl-ATP, which was identified as the major cytotoxic metabolite. tmc.edu This accumulation was directly linked to a decline in the endogenous ATP pool and subsequent inhibition of RNA synthesis. tmc.edu
Table 1: In Vitro Activity of 8-Chloro-adenosine in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Observed Effects | Key Findings |
|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | Growth Inhibition | IC50 of 1.2 µmol/L. nih.gov |
| Granta 519, JeKo, Mino, SP-53 | Mantle Cell Lymphoma | Growth Inhibition, Apoptosis | Cell death associated with 30-60% reduction in ATP. patsnap.com |
| Multiple Myeloma Cell Line | Multiple Myeloma | Cytotoxicity, RNA Synthesis Inhibition | Accumulation of cytotoxic 8-Cl-ATP metabolite. tmc.edu |
The anticancer activity of 8-Cl-Ado extends to a range of solid tumor cell lines, where it effectively inhibits cell proliferation and viability.
In breast cancer, the compound inhibited cell growth in both a dose- and time-dependent manner in MDA-MB-231 and SK-BR-3 cell lines, with IC50 values of 0.52 µM and 1.4 µM, respectively. nih.gov Research indicates that in breast cancer cells, 8-Cl-Ado's effects are mediated by downregulating the RNA-editing enzyme ADAR1, which in turn activates the p53/p21 signaling pathway to induce G1 cell cycle arrest and apoptosis. nih.gov
Its efficacy has also been documented in human lung cancer cell lines (A549 and H1299), gastric mucoid adenocarcinoma (MGc-803), and clear cell renal cell carcinoma (ccRCC). nih.govnih.govnih.gov In the MGc-803 gastric cancer cell line, the IC50 for growth inhibition was 1.8 µmol/L. nih.gov For ccRCC, a panel of cell lines showed varying sensitivity, with IC50 values ranging from 2 µM in the most sensitive (CAKI-1) to 36 µM in the most resistant (RXF-393) lines. nih.gov In these sensitive renal cancer cells, 8-Cl-Ado treatment was found to activate AMP-activated protein kinase (AMPK) and inhibit the mTOR signaling pathway, a key regulator of cell growth and proliferation. nih.gov
Table 2: IC50 Values of 8-Chloro-adenosine in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 0.52 nih.gov |
| SK-BR-3 | Breast Cancer | 1.4 nih.gov |
| MGc-803 | Gastric Adenocarcinoma | 1.8 nih.gov |
| CAKI-1 | Renal Cell Carcinoma | 2 nih.gov |
| RXF-393 | Renal Cell Carcinoma | 36 nih.gov |
Beyond its direct cytotoxic effects, 8-Cl-Ado can also enhance the efficacy of other anticancer agents. A notable example is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a protein that can selectively trigger apoptosis in cancer cells.
In studies using the human hepatoma cell line BEL-7402, researchers found that co-treatment with 8-Cl-Ado significantly promoted TRAIL's cell-killing activity in a dose- and time-dependent manner. The underlying mechanism involves the modulation of cell surface death receptors. 8-Cl-Ado treatment was shown to up-regulate the expression of death receptor DR5 while down-regulating the decoy receptor DcR1. This shift in receptor expression makes the cancer cells more susceptible to the apoptotic signals initiated by TRAIL. Further investigation revealed that this sensitization process involves the inhibition of the NF-kappaB signaling pathway and engages both caspase-dependent and -independent apoptotic pathways.
Role of 2 O Methylation and 8 Substitution in Rna Biology and Epigenetic Regulation
Function of 2'-O-Methylation as a Natural RNA Modification
2'-O-methylation (Nm) is a widespread and highly conserved post-transcriptional modification of RNA. nih.gov It involves the addition of a methyl group to the 2'-hydroxyl group of the ribose moiety of a nucleotide. nih.govwikipedia.org This seemingly minor alteration has significant consequences for the properties of the RNA molecule.
2'-O-methylation is a prevalent modification found in a diverse array of RNA molecules. It is particularly abundant in non-coding RNAs such as ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). wikipedia.orgnih.govresearchgate.net In higher eukaryotes, virtually all messenger RNAs (mRNAs) feature 2'-O-methylation at the 5' cap. nih.govresearchgate.net More recent research has also identified the presence of 2'-O-methylation at internal sites within mRNA molecules. nih.govnih.gov Additionally, this modification is a characteristic feature at the 3' end of PIWI-interacting RNA (piRNA) in animals and microRNA (miRNA) in plants. nih.gov
The addition of a methyl group at the 2'-hydroxyl position significantly enhances the stability of RNA. cd-genomics.com This modification protects the RNA backbone from hydrolytic degradation by making it more resistant to cleavage by nucleases. cd-genomics.commdpi.com The methyl group introduces steric hindrance, which can prevent enzymes from accessing and breaking the phosphodiester bonds. mdpi.com
Functionally, 2'-O-methylation plays a role in various cellular processes, including translation and splicing. nih.govresearchgate.net The modification can influence how RNA molecules interact with proteins and other RNAs, thereby modulating their activity. nih.gov For instance, in the context of viral infections, 2'-O-methylation of viral RNA can help the virus evade the host's immune system. cd-genomics.com The host immune system often recognizes unmodified viral RNA as foreign, but the presence of 2'-O-methylation can make the viral RNA appear as "self," thus preventing an immune response. cd-genomics.com
Impact on Ribosomal RNA Structure and Function (e.g., A2503 Methylation)
In ribosomal RNA (rRNA), 2'-O-methylation is crucial for the proper structure and function of the ribosome, the cellular machinery responsible for protein synthesis. cd-genomics.com These modifications can act as "molecular switches" that fine-tune the local structure of rRNA, which in turn influences the three-dimensional conformation of the entire ribosome. cd-genomics.com
A notable example of the importance of methylation in rRNA is the modification at position A2503 of the 23S rRNA. While not a 2'-O-methylation, methylation at this site by the Cfr methyltransferase confers resistance to several antibiotics, including chloramphenicol, florfenicol, and clindamycin. nih.gov This highlights how modifications within the ribosome's drug-binding site can have significant functional consequences. The loss of m²A2503 methylation, catalyzed by RlmN, can also lead to resistance to antibiotics that target the peptidyl transferase center of the ribosome. nih.gov
Interactions with RNA Methylation and Demethylation Enzymes (e.g., FTO)
The levels of RNA methylation are dynamically regulated by the interplay of "writer" enzymes (methyltransferases) that add methyl groups and "eraser" enzymes (demethylases) that remove them. nih.gov The fat mass and obesity-associated protein (FTO) is a key RNA demethylase. nih.gov
FTO has been shown to demethylate N6,2'-O-dimethyladenosine (m⁶Am), a modification where both the N6 position of adenine (B156593) and the 2'-hydroxyl of the ribose are methylated. nih.govpnas.org FTO selectively removes the N6-methyl group, converting m⁶Am to 2'-O-methyladenosine (Am). nih.gov This process is particularly important in the biogenesis of small nuclear RNAs (snRNAs), where FTO controls the relative levels of singly and doubly methylated isoforms. nih.gov
The activity of FTO can be influenced by cellular metabolites. For instance, the oncometabolite D-2-hydroxyglutarate can inhibit FTO, leading to increased levels of m⁶Am on snRNAs. nih.gov This link between cellular metabolism and RNA modification highlights a complex regulatory network. FTO's preference for m⁶Am at the 5' cap of mRNA suggests a mechanism for discriminating between different methylated adenosine (B11128) modifications. biorxiv.org
Potential for Modulating Gene Expression and Cellular Phenotypes via RNA Mechanisms
The substitution at the 8-position of adenosine, as seen in 8-chloro-adenosine, introduces another layer of complexity to RNA-directed cellular effects. 8-chloro-adenosine is known to be an RNA-directed nucleoside analog. nih.gov After being converted to its triphosphate form, 8-chloro-ATP, it can be incorporated into nascent RNA transcripts. nih.govaacrjournals.org
This incorporation can lead to the termination of transcription, thereby inhibiting RNA synthesis. nih.govaacrjournals.org Studies in multiple myeloma cells have shown that 8-chloro-adenosine is preferentially incorporated into mRNA, suggesting a greater effect on transcription mediated by RNA polymerase II. nih.govaacrjournals.org This leads to a decrease in the synthesis of mRNA, while the synthesis of tRNA and 5S rRNA remains largely unaffected. nih.gov
The inhibition of RNA synthesis can, in turn, affect the expression of various genes, including those that regulate cell survival and proliferation. nih.gov By reducing the levels of short-lived anti-apoptotic proteins, 8-substituted adenosine analogs can induce cell death. nih.gov Furthermore, the accumulation of 8-chloro-ATP can lead to a reduction in intracellular ATP levels, which can also contribute to cellular stress and apoptosis. nih.gov
The combination of 8-substitution and 2'-O-methylation in a single molecule like 8-Chloro-2'-o-methyladenosine could therefore represent a multi-faceted approach to modulating RNA-mediated processes. The 2'-O-methyl group could enhance the stability and cellular uptake of the compound, while the 8-chloro modification directs its incorporation into RNA, leading to the inhibition of transcription and subsequent effects on gene expression and cellular phenotype.
Interactive Data Tables
Table 1: Effects of 8-Chloro-Adenosine on RNA Synthesis
| RNA Species | Polymerase | Effect of 8-Cl-Ado | Incorporation Level |
|---|---|---|---|
| mRNA | Pol II | ~50% decrease | >13 nmol/mg RNA |
| rRNA | Pol I | ~20% decrease | Lower than mRNA |
| 5S rRNA & tRNA | Pol III | Unchanged | Lower than mRNA |
Data derived from studies in multiple myeloma cells. nih.gov
Table 2: Key Enzymes in RNA Methylation and Their Functions
| Enzyme | Type | Substrate | Function |
|---|---|---|---|
| Fibrillarin (FBL) | Writer | rRNA, snRNA, mRNA | Catalyzes 2'-O-methylation |
| FTO | Eraser | m⁶Am in snRNA and mRNA | Demethylates N6-methyladenosine |
| Cfr | Writer | A2503 in 23S rRNA | Confers antibiotic resistance |
Advanced Research Methodologies in 8 Chloro 2 O Methyladenosine Studies
High-Throughput Screening Approaches for Target Identification
High-throughput screening (HTS) is a foundational methodology in drug discovery and chemical biology, enabling the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target or pathway. sygnaturediscovery.comnih.gov In the context of 8-Chloro-2'-O-methyladenosine, HTS can be employed to identify its molecular targets. This process typically involves the use of extensive compound libraries, which can range from collections of known bioactive molecules to diverse sets of synthetic compounds. sygnaturediscovery.comastrazeneca.com
The HTS workflow for identifying the targets of this compound would commence with the development of a robust and miniaturized assay. eddc.sg This could be a biochemical assay measuring the activity of a purified enzyme or a cell-based assay monitoring a specific cellular phenotype. Once the assay is validated, a pilot screen is often performed to assess its performance with automated systems. sygnaturediscovery.com The full-scale screen then tests the entire compound library. Hits, which are compounds that produce a desired effect in the assay, are then subjected to further confirmation and dose-response studies to determine their potency. nih.gov
A hypothetical HTS campaign to identify protein kinases inhibited by this compound is outlined in the table below.
| Step | Description | Key Considerations |
| Assay Development | A biochemical assay is developed using a panel of purified human protein kinases. The assay measures the ability of compounds to inhibit the phosphorylation of a substrate by each kinase. | The assay must be robust, reproducible, and suitable for automation in a high-throughput format (e.g., 384- or 1536-well plates). |
| Library Screening | A diverse library of compounds, including this compound, is screened against the kinase panel at a single concentration. | The compound library should be of high quality and structural diversity to maximize the chances of identifying novel interactions. sygnaturediscovery.com |
| Hit Identification | Kinases for which this compound shows significant inhibition are identified as primary "hits". | A predefined activity threshold is used to identify hits, and data is normalized to control for experimental variability. |
| Hit Confirmation | The inhibitory activity of this compound against the primary hit kinases is re-tested in replicate experiments. | This step is crucial to eliminate false positives. |
| Dose-Response Analysis | The potency of this compound against the confirmed hit kinases is determined by testing it across a range of concentrations to calculate the IC50 value. | The IC50 value provides a quantitative measure of the compound's inhibitory potency. |
| Selectivity Profiling | The inhibitory activity of this compound is tested against a broader panel of kinases to assess its selectivity. | A selective inhibitor is generally preferred to minimize off-target effects. |
Quantitative Mass Spectrometry-Based Metabolomics and Proteomics
Quantitative mass spectrometry-based proteomics and metabolomics are powerful technologies for gaining a global understanding of the cellular response to a small molecule like this compound. These approaches allow for the large-scale identification and quantification of proteins and metabolites in a biological sample. nih.govnih.gov
Proteomics: Quantitative proteomics can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions following treatment with this compound. case.edu Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be employed. nih.gov In a typical experiment, cells are cultured in the presence or absence of the compound, and the resulting protein lysates are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govyoutube.com This allows for the identification of proteins that are up- or down-regulated, providing insights into the cellular pathways affected by the compound. nih.gov
Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. researchgate.net Mass spectrometry is a key analytical platform in this field. nih.gov By comparing the metabolite profiles of cells treated with this compound to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. This can reveal, for example, alterations in energy metabolism, nucleotide biosynthesis, or lipid metabolism. nih.gov
The following table illustrates hypothetical data from a quantitative proteomics experiment investigating the effects of this compound on a cancer cell line.
| Protein | Function | Fold Change (Treated vs. Control) | p-value |
| Protein Kinase A (PKA) | Cell Signaling | -2.5 | <0.01 |
| Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Regulation | -1.8 | <0.05 |
| Apoptosis Regulator BAX | Apoptosis | +3.2 | <0.01 |
| Hexokinase 2 | Glycolysis | -1.5 | <0.05 |
| Ribonucleotide Reductase | DNA Synthesis | -2.1 | <0.01 |
Molecular Modeling and Computational Chemistry for Structure-Activity Relationship Analysis
Molecular modeling and computational chemistry are indispensable tools for understanding the structure-activity relationships (SAR) of bioactive compounds like this compound. uni-bonn.deuni-bonn.de SAR analysis aims to connect the chemical structure of a molecule to its biological activity. drugdesign.org Computational approaches can provide insights into how the compound interacts with its target at the atomic level, guiding the design of more potent and selective analogs. nih.gov
Techniques such as molecular docking can be used to predict the binding mode of this compound to a putative protein target. This involves computationally placing the compound into the binding site of the protein and scoring the different poses to identify the most likely binding orientation. Quantitative Structure-Activity Relationship (QSAR) models can also be developed. researchgate.net These models use statistical methods to correlate the chemical properties of a series of compounds with their biological activities, enabling the prediction of the activity of novel, untested molecules. researchgate.net
The table below presents a hypothetical SAR analysis for a series of analogs of this compound, where modifications are made to the 8-chloro and 2'-O-methyl groups.
| Compound | R1 (Position 8) | R2 (Position 2') | Target Kinase IC50 (nM) | Predicted Binding Energy (kcal/mol) |
| This compound | Cl | O-CH3 | 50 | -9.5 |
| Analog 1 | Br | O-CH3 | 75 | -9.2 |
| Analog 2 | I | O-CH3 | 120 | -8.8 |
| Analog 3 | Cl | OH | 250 | -7.5 |
| Analog 4 | Cl | O-CH2CH3 | 45 | -9.8 |
CRISPR-Cas9 and RNA Interference Technologies for Mechanistic Elucidation
CRISPR-Cas9 and RNA interference (RNAi) are revolutionary gene-editing and gene-silencing technologies that can be used to elucidate the mechanism of action of compounds like this compound. hhmi.orgwikipedia.org
CRISPR-Cas9: This technology allows for the precise editing of the genome. addgene.org It can be used to create knockout cell lines in which a specific gene is inactivated. genoway.com By treating these knockout cells with this compound and comparing their response to that of wild-type cells, researchers can determine if the knocked-out gene is required for the compound's activity. Genome-wide CRISPR screens can also be performed to identify genes that, when knocked out, confer resistance or sensitivity to the compound. firstwordpharma.com
RNA Interference (RNAi): RNAi is a natural biological process in which RNA molecules inhibit gene expression. wikipedia.orgnih.gov In the laboratory, small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be introduced into cells to specifically silence the expression of a target gene. nih.govdnai.org Similar to CRISPR-Cas9, this "gene knockdown" approach can be used to identify genes that are essential for the biological effects of this compound. wikipedia.org
The table below outlines a hypothetical experimental design using CRISPR-Cas9 to validate a putative target of this compound.
| Experimental Group | Description | Expected Outcome if Target is Valid |
| Wild-Type Cells + Compound | Wild-type cells are treated with this compound. | Inhibition of cell proliferation. |
| Wild-Type Cells + Vehicle | Wild-type cells are treated with the vehicle control. | Normal cell proliferation. |
| Target Knockout Cells + Compound | Cells lacking the putative target gene are treated with this compound. | No significant inhibition of cell proliferation (resistance). |
| Target Knockout Cells + Vehicle | Cells lacking the putative target gene are treated with the vehicle control. | Normal cell proliferation. |
Advanced Imaging Techniques for Cellular Localization and Dynamics
Advanced imaging techniques are crucial for visualizing the subcellular localization of this compound and its effects on cellular dynamics in real-time. These methods provide spatial and temporal information that is often not obtainable through other techniques.
Fluorescent probes can be designed to specifically bind to this compound or its cellular targets, allowing for their visualization using fluorescence microscopy. mdpi.comnih.gov These probes can be small molecules or genetically encoded fluorescent proteins. For instance, a fluorescently labeled analog of this compound could be synthesized to track its uptake and distribution within living cells. rsc.org
Furthermore, advanced imaging can be used to monitor the dynamic cellular processes that are affected by the compound. For example, fluorescent biosensors can be used to measure changes in the activity of specific signaling pathways in response to treatment. Live-cell imaging can also be employed to observe morphological changes, such as those associated with apoptosis or cell cycle arrest, that are induced by this compound. nih.govmdpi.com
The following table compares different advanced imaging techniques that could be applied to study this compound.
| Imaging Technique | Principle | Application for this compound Studies |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections. | To determine the subcellular localization of a fluorescently labeled analog of this compound. |
| Two-Photon Microscopy | Uses non-linear excitation to achieve deeper tissue penetration and reduced phototoxicity. | For in vivo imaging of the compound's effects in animal models. |
| Förster Resonance Energy Transfer (FRET) | Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. | To monitor the interaction between this compound and its target protein in living cells. |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence, which can be sensitive to the local environment. | To probe the binding of this compound to its target by detecting changes in the fluorescence lifetime of a probe. |
| High-Content Imaging | Automated microscopy and image analysis to quantify cellular phenotypes in a high-throughput manner. | To screen for the effects of this compound on multiple cellular parameters simultaneously. |
Future Research Directions and Translational Perspectives
Development of Novel Analogs with Improved Potency and Selectivity
The development of novel analogs of 8-Chloro-adenosine is a critical avenue of research aimed at enhancing its therapeutic index. The primary goals are to increase potency against cancer cells, improve selectivity to minimize off-target effects, and optimize pharmacokinetic properties. One logical strategy in this pursuit is the modification of the ribose sugar, for instance, by creating 2'-O-methylated versions like 8-Chloro-2'-o-methyladenosine. This specific modification is known in medicinal chemistry to confer resistance to enzymatic degradation, potentially leading to improved stability and a longer half-life in vivo.
Further research into structure-activity relationships could explore modifications at other positions of the purine (B94841) ring and the ribose moiety. For example, studies on related compounds like 8-methyladenosine (B1596262) have shown that substitutions can significantly alter stability and binding affinity to target enzymes like RNase L. nih.govnih.gov The synthesis of a library of such analogs would allow for screening to identify lead compounds with superior anti-cancer activity and more favorable pharmacological profiles, paving the way for a new generation of adenosine-based therapeutics.
Exploration of Combination Therapies with Existing Pharmacological Agents
Preclinical and clinical observations indicate that while 8-Cl-Ado has activity as a single agent, its therapeutic potential is likely to be maximized in combination with other pharmacological agents. nih.gov Responses in early trials were often transient, suggesting that combination strategies will be required to achieve durable remissions. nih.gov
A particularly promising combination is with the BCL-2 inhibitor, Venetoclax . Research has demonstrated strong synergistic anti-proliferative effects in acute myeloid leukemia (AML) cell lines and primary patient samples. ashpublications.org This combination synergistically lowers intracellular ATP levels, a key mechanism of 8-Cl-Ado, and enhances the induction of apoptosis. ashpublications.orgnih.gov The rationale is that 8-Cl-Ado's mechanism can overcome resistance pathways that might limit the efficacy of Venetoclax alone. A phase I clinical trial is currently underway to evaluate the safety and efficacy of 8-Cl-Ado combined with Venetoclax for patients with relapsed or refractory AML.
Another combination strategy involves its relationship with 8-Chloro-cAMP . Evidence suggests that 8-Chloro-cAMP acts as a prodrug, being converted extracellularly to 8-Cl-Ado, which is then taken up by cells and phosphorylated to its active form. nih.govchapman.edu Using both agents in a therapeutic regimen could ensure a more sustained concentration of the active compound, potentially maximizing clinical efficacy. chapman.edu
| Combination Agent | Cancer Type | Rationale for Combination |
| Venetoclax | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis and inhibition of intracellular ATP pools. ashpublications.orgnih.gov |
| 8-Chloro-cAMP | Various Cancers | Serves as a prodrug to provide sustained levels of 8-Cl-Ado. nih.govchapman.edu |
| Quizartinib (TKI) | FLT3-ITD AML | Synergistic anti-leukemic effects observed in preclinical models. researchgate.net |
Identification of Undiscovered Molecular Targets and Signaling Nodes
The primary mechanism of 8-Cl-Ado involves its intracellular conversion to the cytotoxic metabolite 8-Cl-ATP . nih.govnih.gov This metabolite has two main effects: it competitively inhibits endogenous ATP, leading to energy depletion, and it gets incorporated into newly transcribed RNA, causing premature termination of transcription. nih.govnih.gov These actions inhibit the synthesis of short-lived proteins crucial for cancer cell survival, such as Mcl-1 and cyclin D1. nih.gov
However, future research is needed to fully elucidate the downstream consequences of these primary actions. For instance, in FLT3-ITD positive AML, the antileukemic activity of 8-Cl-Ado has been linked to the degradation of miR-155 and subsequent activation of p53 through the ErbB3 binding protein (Ebp1). researchgate.net This suggests a more complex signaling network than previously understood. Further investigation could uncover other key microRNAs or signaling proteins that are modulated by 8-Cl-Ado-induced transcriptional stress. Identifying these undiscovered nodes could provide biomarkers for patient stratification and reveal new targets for rational combination therapies.
Optimization of Pharmacological Profiles for Specific Therapeutic Applications
The pharmacological profile of 8-Cl-Ado has been evaluated in preclinical models and early-phase clinical trials. nih.govnih.gov After administration, 8-Cl-Ado is metabolized in plasma to 8-Cl-inosine (8-Cl-Ino) and 8-Cl-adenine (8-Cl-Ade) . nih.gov Crucially, it is taken up by cells and phosphorylated to its active triphosphate form, 8-Cl-ATP, which accumulates to high intracellular concentrations and is cleared slowly. nih.govnih.gov
A phase 1 trial in relapsed/refractory AML established a recommended phase 2 dose (RP2D) of 400 mg/m². nih.govnih.gov While cellular accumulation of 8-Cl-ATP was associated with a reduction in leukemia blasts in the peripheral blood, plasma pharmacokinetics showed significant heterogeneity among patients. nih.govnih.gov
Future research should focus on optimizing this profile. This could involve the development of prodrugs or novel formulations to reduce inter-patient variability and improve the therapeutic window. Furthermore, creating analogs like this compound could be a key strategy to enhance stability against enzymes such as adenosine (B11128) deaminase, potentially leading to more consistent plasma levels and improved intracellular accumulation of the active metabolite.
Table of Pharmacokinetic and Pharmacodynamic Findings for 8-Chloro-adenosine
| Parameter | Finding | Reference |
|---|---|---|
| Active Metabolite | 8-Chloro-adenosine triphosphate (8-Cl-ATP) | nih.gov |
| Mechanism of Action | Inhibition of RNA/DNA synthesis; Depletion of cellular ATP | nih.gov |
| Plasma Metabolites | 8-Cl-inosine (8-Cl-Ino), 8-Cl-adenine (8-Cl-Ade) | nih.gov |
| Cellular Accumulation | High and sustained intracellular levels of 8-Cl-ATP | nih.gov |
| Clinical Observation | Association between 8-Cl-ATP accumulation and blast cytoreduction | nih.govnih.gov |
| Limitation | High inter-patient variability in plasma pharmacokinetics | nih.gov |
Q & A
Basic Research Questions
Q. How is 8-Chloro-2'-O-methyladenosine synthesized in laboratory settings?
- Methodological Answer : The compound can be synthesized via enzymatic halogenation using mammalian heme peroxidases, which catalyze chlorination of nucleosides like deoxyguanosine . Chemical synthesis routes involve modifying adenosine derivatives with chlorine at the 8-position, as demonstrated in studies using myeloperoxidase systems from activated neutrophils . For methylation at the 2'-O position, methyltransferases (e.g., OsTRM13 in rice) are employed to introduce methyl groups, enhancing stability .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For example, studies on RNA modifications use LC-MS/MS to distinguish this compound from its non-chlorinated counterpart . Reverse-phase HPLC with UV detection (λ = 260 nm) is also effective for purity assessment in synthetic batches .
Q. What are the primary biological roles of this compound in model systems?
- Methodological Answer : Key roles include:
- RNA Stability : The 2'-O-methyl group prevents RNA degradation by ribonucleases, as shown in studies on eukaryotic RNA processing .
- Hypertension Models : Intraperitoneal administration (100–200 mg/kg) in spontaneously hypertensive rats (SHR) reduces blood pressure by 40–50% .
- Plant Stress Tolerance : Overexpression of the 2'-O-methyltransferase gene OsTRM13 in rice enhances salt stress resilience via nucleoside modification .
Advanced Research Questions
Q. How does 2'-O-methylation impact the stability and bioactivity of this compound compared to non-methylated analogs?
- Methodological Answer : Methylation at the 2'-O position significantly increases metabolic stability by resisting enzymatic cleavage. For example:
- Stability Assays : Comparative hydrolysis studies in serum show that 2'-O-methylated nucleosides exhibit a 5-fold longer half-life than non-methylated analogs .
- Bioactivity : Methylation enhances antiviral efficacy by improving binding affinity to viral polymerases, as demonstrated in HCV inhibition assays .
Q. How can researchers resolve contradictory findings on this compound’s roles in RNA modification versus cAMP signaling?
- Methodological Answer :
- RNA vs. Signaling Pathways : Use CRISPR/Cas9 knockouts of methyltransferases (e.g., OsTRM13) to isolate RNA-specific effects . For cAMP signaling, employ competitive binding assays with Epac receptor activators (e.g., 8-(4-Chlorophenylthio)-2'-O-methyladenosine) to evaluate specificity .
- Cross-Validation : Combine RNA-seq (to track methylation sites) with cAMP activity assays in the same cellular model .
Q. What experimental designs are optimal for studying the specificity of this compound’s interactions with RNA-modifying enzymes?
- Methodological Answer :
- Enzyme Kinetics : Measure Kₘ and Vₘₐₓ values using purified methyltransferases (e.g., human METTL3/14) under varying substrate concentrations .
- Structural Analysis : Perform homology modeling (e.g., SWISS-MODEL) to predict binding pockets and validate with mutagenesis .
- Competitive Inhibition : Co-incubate with non-chlorinated analogs (e.g., 2'-O-methyladenosine) to assess chlorine’s role in enzyme affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
